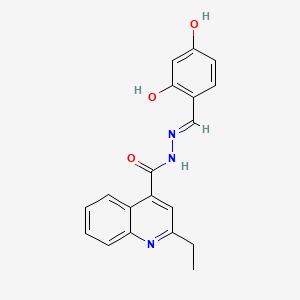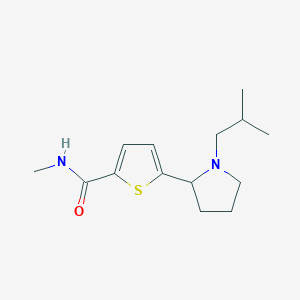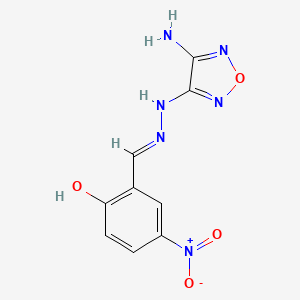
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide
説明
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide, also known as DHBC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DHBC is a derivative of quinoline, a heterocyclic compound commonly found in many natural and synthetic compounds. The unique molecular structure of DHBC makes it an interesting candidate for further study in the field of medicinal chemistry.
作用機序
The mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various diseases. In antimicrobial studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to inhibit bacterial cell wall synthesis and disrupt bacterial membrane integrity. In anticancer studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. In antioxidant studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects in animal models. In a study on diabetic rats, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to improve glucose metabolism and reduce oxidative stress. In a study on mice with induced liver injury, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to reduce inflammation and improve liver function. In a study on rats with induced hypertension, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to reduce blood pressure and improve endothelial function.
実験室実験の利点と制限
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide is also relatively easy to synthesize, making it accessible for further study. However, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide also has limitations, including its low bioavailability and limited solubility in aqueous solutions. These limitations may affect the efficacy of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide in vivo and require further optimization for clinical applications.
将来の方向性
There are several future directions for research on N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide. One potential direction is to further investigate the mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide in various disease models. Another direction is to optimize the synthesis and formulation of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide for improved bioavailability and efficacy. Additionally, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide could be studied in combination with other compounds to enhance its therapeutic potential. Overall, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has shown promising results in various fields of research and warrants further investigation for its potential therapeutic applications.
合成法
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide can be synthesized through a multistep process starting with 2-ethyl-4-quinolinecarbohydrazide. The synthesis involves the reaction of 2-ethyl-4-quinolinecarbohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide.
科学的研究の応用
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has been studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit antimicrobial, anticancer, and antioxidant activities. In antimicrobial studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In anticancer studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide showed selective cytotoxicity towards cancer cells and inhibited tumor growth in animal models. In antioxidant studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide exhibited free radical scavenging activity and protected against oxidative stress-induced damage.
特性
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-ethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-13-9-16(15-5-3-4-6-17(15)21-13)19(25)22-20-11-12-7-8-14(23)10-18(12)24/h3-11,23-24H,2H2,1H3,(H,22,25)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOPSNAVMYYQNL-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)



![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5972232.png)
![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
![2,4,6-trinitrophenol - [3-(9-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propyl]amine (1:1)](/img/structure/B5972237.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5972248.png)
![5-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5972253.png)
![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)
![2-{4-(2-chlorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5972275.png)
![2-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5972278.png)